molecular formula C16H24BClO2 B12949206 2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12949206
M. Wt: 294.6 g/mol
InChI Key: HZLYBALARSQRPF-UHFFFAOYSA-N
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Description

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a tert-butyl group and a chlorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butyl)-5-chlorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron-containing ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions include various boronic acids, boronate esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of advanced materials and polymers, where its unique boron-containing structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, attacking the electrophilic carbon atom in the substrate. This results in the formation of a new carbon-carbon bond, with the palladium catalyst facilitating the reaction by coordinating with the boron and carbon atoms.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid that lacks the tert-butyl and chlorophenyl substituents.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the chlorophenyl group.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromophenyl group instead of the chlorophenyl group.

Uniqueness

The presence of the tert-butyl and chlorophenyl groups in 2-(3-(tert-Butyl)-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique steric and electronic properties that enhance its reactivity and selectivity in chemical reactions. These substituents also influence the compound’s solubility and stability, making it a valuable reagent in various synthetic applications.

Properties

Molecular Formula

C16H24BClO2

Molecular Weight

294.6 g/mol

IUPAC Name

2-(3-tert-butyl-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H24BClO2/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10H,1-7H3

InChI Key

HZLYBALARSQRPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(C)(C)C

Origin of Product

United States

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